molecular formula C20H18ClN3O2 B5073495 Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate

Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate

Cat. No.: B5073495
M. Wt: 367.8 g/mol
InChI Key: QHNLMJAWIMAUNB-UHFFFAOYSA-N
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Description

Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-A][1,3]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 2-methylimidazole under acidic conditions to form the imidazo[1,2-A][1,3]benzimidazole core. This intermediate is then esterified with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 9-(2-fluorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate
  • Ethyl 9-(2-bromobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate
  • Ethyl 9-(2-methylbenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate

Uniqueness

Ethyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-A][1,3]benzimidazole-3-carboxylate is unique due to the presence of the 2-chlorobenzyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-3-26-19(25)18-13(2)22-20-23(12-14-8-4-5-9-15(14)21)16-10-6-7-11-17(16)24(18)20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNLMJAWIMAUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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